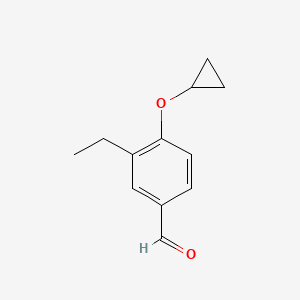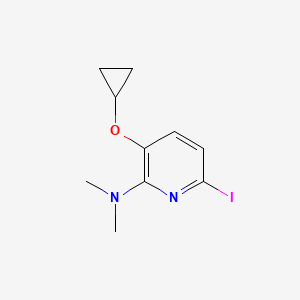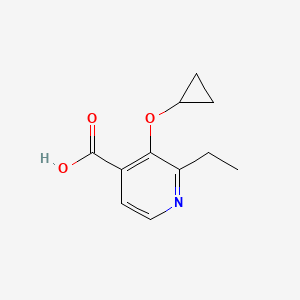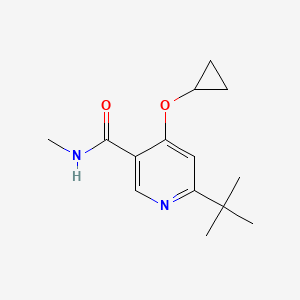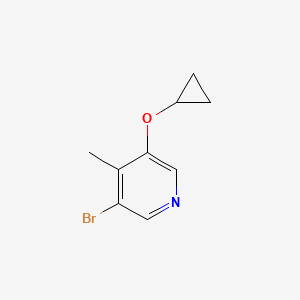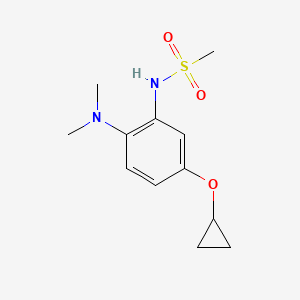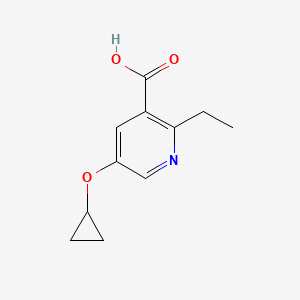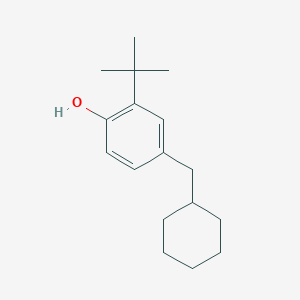
2-Tert-butyl-4-(cyclohexylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using continuous flow reactors. The use of catalysts such as aluminum chloride or zeolites can enhance the efficiency and yield of the reaction. The product is then purified through distillation and recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl alcohol and tert-butyl alcohol.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-(cyclohexylmethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve the durability of plastics and rubber.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-(cyclohexylmethyl)phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-methylphenol
- 4-Tert-butylphenol
Comparison: 2-Tert-butyl-4-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which confer enhanced stability and lipophilicity compared to similar compounds. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Eigenschaften
Molekularformel |
C17H26O |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-tert-butyl-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
KUBKIXWGNJZSEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)

